(7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate
Description
(7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate is an organic compound that features a unique structure combining a cycloheptatriene ring with a benzoate ester
Properties
IUPAC Name |
(7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11-6-5-7-12(10-11)15(17)18-14-9-4-2-3-8-13(14)16/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDORUGQDHPAEDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=CC=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate typically involves the reaction of cyclohepta-1,3,5-triene with 3-methylbenzoic acid under specific conditions. One common method involves the use of a catalyst such as rhodium trifluoroacetate to facilitate the reaction between aromatic hydrocarbons and diazo compounds . The reaction conditions often include controlled temperatures and the presence of a solvent to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate can undergo various chemical reactions, including:
Substitution: Substitution reactions may involve the replacement of functional groups within the compound, often using specific catalysts and reagents.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, organolithium reagents, and water radical cations. The conditions typically involve controlled temperatures, the presence of solvents, and sometimes the use of catalysts to enhance reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce various alkyl derivatives.
Scientific Research Applications
(7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studies of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its potential medicinal properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of (7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cycloheptatriene derivatives and benzoate esters, such as:
- Cyclohepta-1,3,5-triene
- 3-methylbenzoic acid
- Spirocyclic oxindoles
- Oxa-spirocycles
Uniqueness
What sets (7-oxocyclohepta-1,3,5-trien-1-yl) 3-methylbenzoate apart is its combined structure, which imparts unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse scientific fields highlight its significance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
